3-Butyl-5-(phenoxymethyl)oxolan-2-one
Description
3-Butyl-5-(phenoxymethyl)oxolan-2-one is a γ-butyrolactone derivative characterized by a five-membered oxolan-2-one (lactone) ring. Key structural features include:
- A butyl group at position 3, contributing hydrophobicity.
This compound shares the lactone core with pharmaceuticals like pilocarpine (a muscarinic agonist) and herbicide intermediates, suggesting diverse applications in medicinal and agrochemical fields .
Properties
CAS No. |
56057-89-7 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-butyl-5-(phenoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C15H20O3/c1-2-3-7-12-10-14(18-15(12)16)11-17-13-8-5-4-6-9-13/h4-6,8-9,12,14H,2-3,7,10-11H2,1H3 |
InChI Key |
AQWLTXLOFIARBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(OC1=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-(phenoxymethyl)oxolan-2-one typically involves the reaction of butyrolactone with phenoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of butyrolactone is replaced by the phenoxymethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-(phenoxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a more saturated form.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted oxolan-2-one derivatives.
Scientific Research Applications
3-Butyl-5-(phenoxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Butyl-5-(phenoxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of oxolan-2-one derivatives are heavily influenced by substituents. Below is a comparative analysis:
Key Observations :
- Aromatic vs. Heterocyclic Substituents: The phenoxymethyl group in the target compound enhances aromatic interactions compared to indole (electron-rich) or halogenated aryl groups (electron-withdrawing) .
- Alkyl Chain Effects : The butyl group balances hydrophobicity, while longer chains (e.g., hexyl) may reduce solubility .
Physicochemical Properties
Physical properties vary significantly with substituents:
Notes:
Electronic and Reactivity Profiles
The lactone ring’s electron density is modulated by substituents:
- Imidazole (Pilocarpine) : The imidazole ring introduces basicity and hydrogen-bonding capacity, critical for receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
